Vincents powder

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53664-50-9 |

|---|---|

Molecular Formula |

C24H25N5O8 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

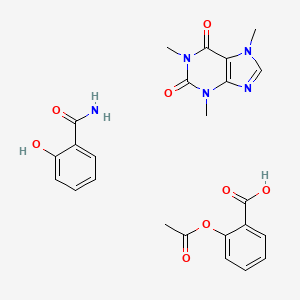

2-acetyloxybenzoic acid;2-hydroxybenzamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H8O4.C8H10N4O2.C7H7NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(10)5-3-1-2-4-6(5)9/h2-5H,1H3,(H,11,12);4H,1-3H3;1-4,9H,(H2,8,10) |

InChI Key |

DYOWGCNNYMLFQV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |

Other CAS No. |

53664-50-9 |

Synonyms |

aspirin, caffeine, salicylamide drug combination Phensic Vincents Powde |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Historical Composition and Analysis of Vincent's Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the historical composition of Vincent's powder, a once-popular over-the-counter analgesic in Australia. It outlines the quantitative formulations of both its original and reformulated versions, presents relevant experimental protocols for the analysis of its components, and illustrates the pharmacological signaling pathways of its active ingredients. This guide is intended for an audience with a professional background in scientific research and pharmaceutical development.

Historical Overview and Composition

Vincent's powder was an Australian compound analgesic first marketed in the early 20th century.[1] Developed around 1919 by Dr. Harry John Clayton, it was produced by the Vincent Chemical Company.[2] The product was initially sold as "Vincent's APC," indicating its three active components: Aspirin, Phenacetin, and Caffeine.[1] This formulation was a popular remedy for pain relief for several decades.[1]

In the mid-20th century, concerns arose regarding the long-term use of phenacetin, linking it to serious kidney damage, specifically analgesic nephropathy.[3] This led to a reformulation of Vincent's powder, where phenacetin was replaced with salicylamide.[2][3] This change occurred sometime before 1972.[2][3] Eventually, due to ongoing health concerns associated with compound analgesics, products like Vincent's powder were banned in Australia in 1979.[3] The powder was characteristically pink.[2]

Quantitative Composition

The following tables summarize the known quantitative compositions of the original and reformulated Vincent's powder. The data for the original formulation is based on common APC powder compositions of the era, while the data for the reformulated version is inferred from a similar over-the-counter analgesic powder of the same period.

Table 1: Original Formulation of Vincent's Powder (APC)

| Component | Typical Dosage per Unit (mg) | Alternative Dosage per Unit (mg) |

| Aspirin | 227 | 230 |

| Phenacetin | 160 | 150 |

| Caffeine | 32 | 15 - 30 |

Table 2: Inferred Reformulated Composition of Vincent's Powder

| Component | Plausible Dosage per Unit (mg) |

| Aspirin | 650 |

| Salicylamide | 195 |

| Caffeine | 32 |

Experimental Protocols for Component Analysis

The analysis of a multi-component pharmaceutical powder like Vincent's involves the separation, identification, and quantification of its active ingredients. The following protocols are based on historical and contemporary analytical chemistry techniques applicable to such mixtures.

Separation and Qualitative Identification of Components

This protocol describes a classic wet chemistry approach to separate the acidic (aspirin), basic (caffeine), and neutral (phenacetin or salicylamide) components, followed by identification using Thin-Layer Chromatography (TLC).

2.1.1 Materials and Reagents

-

Dichloromethane

-

3 M Sodium Hydroxide (NaOH) solution

-

3 M Hydrochloric Acid (HCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

-

TLC plates (silica gel)

-

Developing solvent (e.g., 4:1 v/v 1-Butyl acetate/acetic acid)

-

Iodine chamber for visualization

-

Standard reference samples of aspirin, phenacetin, caffeine, and salicylamide

2.1.2 Experimental Workflow: Component Separation

The following diagram illustrates the workflow for separating the active ingredients of the original APC formulation.

Caption: Workflow for the separation of Aspirin, Phenacetin, and Caffeine.

2.1.3 Procedure for Thin-Layer Chromatography (TLC)

-

Prepare separate solutions of the isolated components and the standard references in a suitable solvent (e.g., ethanol).

-

Spot the solutions onto a TLC plate.

-

Develop the plate in a chamber containing the developing solvent.

-

Visualize the separated spots in an iodine chamber.

-

Calculate the Retention Factor (Rf) values for each spot and compare them to the standards for identification.

Quantitative Analysis

Historically, spectrophotometric methods were employed for the quantitative analysis of such mixtures.[4] Modern techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer greater accuracy and specificity.[5][6][7]

2.2.1 UV-Vis Spectrophotometry

This method relies on the principle that each component has a unique absorbance spectrum. By measuring the absorbance of a solution of the mixture at multiple wavelengths, a system of simultaneous equations (based on Beer's Law) can be solved to determine the concentration of each component. This requires the prior determination of the molar absorptivities of the pure components at the selected wavelengths.

2.2.2 High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a buffered mixture of water and acetonitrile).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each active ingredient.

-

Sample Preparation: Accurately weigh the powder, dissolve it in the mobile phase, and filter it.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Detection: UV detector set at a wavelength where all components have significant absorbance (e.g., 275 nm).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve for each component from the peak areas of the standards. Determine the concentration of each component in the sample by comparing its peak area to the calibration curve.

Pharmacological Signaling Pathways

The therapeutic and adverse effects of Vincent's powder are a result of the combined pharmacological actions of its ingredients. The following diagrams illustrate the primary signaling pathways for each component.

Aspirin: Anti-inflammatory and Analgesic Pathway

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes.

Caption: Aspirin's inhibition of prostaglandin synthesis via COX enzymes.

Phenacetin: Analgesic and Antipyretic Pathway

Phenacetin is metabolized in the body to paracetamol (acetaminophen), which is the primary active analgesic. The exact central mechanism of paracetamol is still under investigation but is thought to involve the modulation of central prostaglandin synthesis and interaction with serotonergic pathways.

Caption: Metabolic activation of Phenacetin to Paracetamol for analgesia.

Caffeine: Adenosine Receptor Antagonism

Caffeine acts as a central nervous system stimulant by antagonizing adenosine receptors, which can also contribute to analgesia, particularly in headaches.

Caption: Caffeine's mechanism as an antagonist of adenosine receptors.

Salicylamide: Analgesic Pathway

Salicylamide, similar to aspirin, has analgesic properties, although it is generally considered weaker. Its mechanism is also related to the inhibition of prostaglandin synthesis.

Caption: Salicylamide's role in inhibiting prostaglandin synthesis.

Conclusion

Vincent's powder represents a significant chapter in the history of over-the-counter analgesics in Australia. Its evolution from an APC formulation to a salicylamide-based product reflects the growing understanding of drug safety and toxicology during the 20th century. The analytical methods described provide a framework for the historical and contemporary analysis of such compound pharmaceutical preparations. The pharmacological pathways of its constituents, while individually well-understood, combined to produce a potent, albeit ultimately hazardous, analgesic. This guide serves as a comprehensive technical resource for professionals in the fields of pharmaceutical science, pharmacology, and drug development, offering insights into the composition, analysis, and mechanism of this historical medication.

References

- 1. samhs.org.au [samhs.org.au]

- 2. Vincent Chemical Co. - Wikipedia [en.wikipedia.org]

- 3. ehive.com [ehive.com]

- 4. scispace.com [scispace.com]

- 5. Quantitative Analysis of Aspirin, Phenacetin, and Caffeine Mixtures by Nuclear Magnetic Resonance Spectrometry. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative NMR assay for aspirin, phenacetin, and caffeine mixtures with 1,3,5-trioxane as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Compound Analgesics: A Technical Guide to Vincents Powder and its Modern Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound analgesics represent a cornerstone of pain management, leveraging the synergistic interplay of multiple active pharmaceutical ingredients (APIs) to achieve enhanced efficacy and a favorable safety profile compared to single-agent therapies. Historically, products like Vincents powder, which originally contained aspirin, phenacetin, and caffeine, exemplified this approach.[1][2][3] Due to concerns over nephrotoxicity associated with long-term phenacetin use, modern formulations have largely replaced it with paracetamol (acetaminophen).[2][4] This guide provides an in-depth technical analysis of the mechanism of action of the contemporary aspirin-paracetamol-caffeine combination, focusing on the individual molecular targets, the basis for their synergistic interaction, and detailed experimental methodologies for their study.

Individual Mechanisms of Action

The efficacy of this compound analgesic stems from the distinct and complementary mechanisms of its three components: aspirin, paracetamol, and caffeine.

Aspirin: Irreversible Cyclooxygenase (COX) Inhibition

Aspirin (acetylsalicylic acid) is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.[5][6] There are two main isoforms of this enzyme: COX-1 and COX-2.[5] Aspirin acts by acetylating a serine residue in the active site of these enzymes, leading to their inactivation.[7]

-

Anti-inflammatory and Analgesic Effects: By inhibiting COX-1 and COX-2, aspirin blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5] Reduced prostaglandin synthesis leads to decreased inflammation and pain sensitization.[5]

-

Antiplatelet Effects: Aspirin's irreversible inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation.[5]

Paracetamol (Acetaminophen): A Multi-Modal Mechanism

The precise mechanism of action of paracetamol is still a subject of extensive research, with evidence pointing towards a central nervous system (CNS) mediated effect.[8] Unlike traditional NSAIDs, paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its minimal anti-inflammatory activity.[9] Several hypotheses regarding its mechanism have been proposed:

-

Putative COX-3 Inhibition: It has been suggested that paracetamol may selectively inhibit a variant of the COX enzyme found in the brain, sometimes referred to as COX-3.[8] This would reduce prostaglandin production in the CNS, leading to analgesia and antipyresis.[8]

-

Modulation of the Endocannabinoid System: Paracetamol is metabolized in the brain to AM404, a compound that can indirectly activate cannabinoid CB1 receptors.[8][10][11] This activation is thought to contribute to its analgesic effects.[11]

-

Interaction with Serotonergic Pathways: Evidence suggests that paracetamol may enhance the activity of descending serotonergic pathways in the spinal cord, which play a role in inhibiting pain signals.[10][11]

Caffeine: An Analgesic Adjuvant

Caffeine's role in this combination is primarily that of an analgesic adjuvant, enhancing the pain-relieving effects of aspirin and paracetamol.[12][13] Its primary mechanism of action is the non-selective antagonism of adenosine A1 and A2 receptors in the CNS.[14][15]

-

Adenosine Receptor Antagonism: Adenosine is a neurotransmitter that generally has inhibitory effects on neuronal activity. By blocking adenosine receptors, caffeine can increase alertness and has been shown to have its own mild analgesic properties.[14][15]

-

Potentiation of Analgesia: The blockade of adenosine receptors is believed to contribute to the potentiation of the analgesic effects of aspirin and paracetamol, although the exact downstream mechanisms are still being elucidated.[14] Some research suggests that caffeine may enhance the analgesic efficacy through pharmacodynamic rather than pharmacokinetic interactions.[10][16][17]

Synergistic Interaction

The combination of aspirin, paracetamol, and caffeine has been shown to be more effective for pain relief than the individual components alone or a dual combination.[18][19][20] This synergistic effect allows for lower doses of the individual analgesics, potentially reducing the risk of side effects.[21] While the precise molecular basis of this synergy is complex and not fully understood, it is believed to arise from the multi-targeted approach to pain signaling. The different mechanisms of action—peripheral and central COX inhibition by aspirin, central modulation of endocannabinoid and serotonergic systems by paracetamol, and adenosine receptor antagonism by caffeine—converge to produce a greater overall analgesic effect.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and efficacy of the aspirin-paracetamol-caffeine combination.

Table 1: Pharmacokinetic Parameters of Aspirin, Salicylic Acid, and Paracetamol with and without Caffeine [10]

| Analyte | Treatment | Cmax (geometric mean, µg/mL) | AUC0–∞ (geometric mean, µg·h/mL) | tmax (median, h) |

| Acetylsalicylic Acid (ASA) | ASA/Paracetamol | 3.89 | 2.96 | 0.50 |

| ASA/Paracetamol/Caffeine | 3.71 | 2.86 | 0.50 | |

| Salicylic Acid (SA) | ASA/Paracetamol | 15.8 | 59.1 | 1.00 |

| ASA/Paracetamol/Caffeine | 15.8 | 60.5 | 1.00 | |

| Paracetamol | ASA/Paracetamol | 2.42 | 7.77 | 0.50 |

| ASA/Paracetamol/Caffeine | 2.42 | 7.68 | 0.50 |

Data from a single-dose, two-way, cross-over phase I study in 18 healthy male volunteers under fasting conditions. Doses were 250 mg ASA, 200 mg paracetamol, and 50 mg caffeine.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of the individual components and their combination.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of aspirin for COX-1 and COX-2.

Materials:

-

Purified recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Aspirin (test inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving aspirin

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of aspirin in DMSO.

-

Perform serial dilutions of the stock solution to create a range of concentrations.

-

Prepare working solutions of COX enzyme, heme, and COX probe in COX Assay Buffer.

-

Prepare a working solution of arachidonic acid.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme solution

-

Aspirin solution at various concentrations (or DMSO for control)

-

COX enzyme solution (COX-1 or COX-2)

-

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the arachidonic acid solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity at regular intervals for a set period using the microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction for each aspirin concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the aspirin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: In Vivo Analgesic Efficacy - Hot Plate Test

The hot plate test is used to evaluate the central analgesic activity of a compound in animals.

Apparatus:

-

Hot plate apparatus with adjustable temperature control

-

Plexiglas cylinder to confine the animal on the hot plate surface

-

Timer

Procedure:

-

Acclimatization:

-

Allow the animals (e.g., mice or rats) to acclimatize to the testing room for at least 30 minutes before the experiment.

-

-

Baseline Latency:

-

Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

-

Gently place each animal on the hot plate and start the timer.

-

Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.

-

-

Drug Administration:

-

Administer the test compound (e.g., aspirin, paracetamol, caffeine, or the combination) or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

-

Post-Treatment Latency:

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency as described in step 2.

-

-

Data Analysis:

-

Calculate the percent increase in latency for each animal at each time point compared to its baseline latency.

-

Compare the mean latencies and percent increases between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Protocol 3: Quantitative Analysis of Synergism - Isobolographic Analysis

Isobolographic analysis is a method used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[9]

Procedure:

-

Dose-Response Curves of Individual Drugs:

-

Determine the dose-response curves for each drug (aspirin and paracetamol) individually in a relevant in vivo or in vitro model of analgesia.

-

From these curves, calculate the dose of each drug that produces a specific level of effect (e.g., 50% of the maximal effect, ED50).

-

-

Isobologram Construction:

-

Plot the doses of the two drugs on the x and y axes of a graph.

-

The ED50 of drug A is plotted on the y-axis, and the ED50 of drug B is plotted on the x-axis.

-

A straight line connecting these two points represents the line of additivity. This line indicates all the dose combinations of the two drugs that would be expected to produce the 50% effect if their interaction is simply additive.

-

-

Testing of Drug Combinations:

-

Administer various fixed-ratio combinations of the two drugs and determine the total dose of the combination that is required to produce the same 50% effect.

-

-

Data Interpretation:

-

Plot the experimentally determined ED50 of the drug combination on the isobologram.

-

If the point falls on the line of additivity, the interaction is additive.

-

If the point falls significantly below the line, the interaction is synergistic (a lower total dose is required to achieve the effect).

-

If the point falls significantly above the line, the interaction is antagonistic (a higher total dose is required).

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of aspirin, paracetamol, and caffeine.

Experimental Workflow: Hot Plate Test

Caption: Experimental workflow for the in vivo hot plate test.

Logical Relationship: Isobolographic Analysis

Caption: Logical relationship for isobolographic analysis of drug synergy.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Caffeine binds to adenosine receptor - Labster [theory.labster.com]

- 4. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isobolographic analysis for combinations of a full and partial agonist: curved isoboles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study reveals that Paracetamol can act through the endocannabinoid system – CannaReporter [cannareporter.eu]

- 8. In-Vivo Models for Management of Pain [scirp.org]

- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. d-nb.info [d-nb.info]

- 14. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study | springermedizin.de [springermedizin.de]

- 15. journals.physiology.org [journals.physiology.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 20. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Resu… [ouci.dntb.gov.ua]

The Rise and Fall of a Painkiller: A Pharmacological History of Phenacetin

For decades, phenacetin was a ubiquitous ingredient in analgesic formulations, offering relief from pain and fever to millions. However, growing concerns over its severe long-term toxicity, particularly kidney damage and cancer, led to its eventual withdrawal from markets worldwide. This in-depth technical guide explores the pharmacological history of phenacetin-containing analgesics, from their development and mechanism of action to the key experimental findings that sealed their fate.

Discovery and Development

Phenacetin, or N-(4-ethoxyphenyl)acetamide, was first synthesized in 1878 by Harmon Northrop Morse.[1] It was introduced into the pharmaceutical market by the German company Bayer in 1887 and quickly became a popular alternative to opioids for pain and fever relief.[2][3] For many years, it was a key component of analgesic mixtures, most notably in "A.P.C." tablets, which combined aspirin, phenacetin, and caffeine.[3]

Mechanism of Action: A Tale of Two Pathways

Phenacetin's therapeutic effects are not directly attributable to the compound itself but rather to its primary metabolite, paracetamol (acetaminophen).[2] Upon ingestion, phenacetin is primarily metabolized in the liver via O-deethylation to form paracetamol, which is responsible for the majority of its analgesic and antipyretic properties.[2][4]

The analgesic and antipyretic actions of paracetamol are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[2] Prostaglandins, synthesized by COX enzymes, are key mediators of pain and fever.[2][5] By reducing prostaglandin production, paracetamol effectively alleviates these symptoms.[2] While the exact mechanism is still debated, evidence suggests that paracetamol may selectively inhibit a variant of COX-1, often referred to as COX-3, which is prominently expressed in the brain and spinal cord.[6][7]

Metabolism: The Genesis of Therapeutic and Toxic Effects

The metabolic fate of phenacetin is a critical determinant of both its efficacy and its toxicity. The primary metabolic pathway is the O-deethylation to the active analgesic, paracetamol.[4] However, alternative metabolic routes lead to the formation of toxic intermediates.[8]

N-hydroxylation of phenacetin, followed by sulfation or glucuronidation, can produce reactive metabolites that covalently bind to cellular macromolecules, leading to tissue damage.[8][9] Another minor metabolic pathway involves the deacetylation of phenacetin to p-phenetidine, a compound strongly implicated in the nephrotoxic and carcinogenic effects of the drug.[10]

Quantitative Data on Toxicity

The long-term use of phenacetin, particularly in high doses, was strongly associated with analgesic nephropathy, a form of chronic kidney disease characterized by renal papillary necrosis.[11] Furthermore, a significant body of evidence from both human case studies and animal experiments linked phenacetin to an increased risk of urothelial neoplasms, especially transitional cell carcinoma of the renal pelvis.[12]

Carcinogenicity Studies in Rodents

Numerous studies in the mid to late 20th century investigated the carcinogenic potential of phenacetin in animal models. These studies were instrumental in the decision to withdraw the drug from the market.

| Study Species | Dosage | Treatment Duration | Key Findings (Tumor Incidence) | Reference |

| Sprague-Dawley Rats | 2.5% phenacetin in diet | 18 months | Males: 96.3%, Females: 77.8% (Nasal and urinary tract carcinomas) | [13] |

| Sprague-Dawley Rats | 1.25% phenacetin in diet | 18 months | Males: 90.9%, Females: 76.0% (Nasal and urinary tract carcinomas) | [13] |

| Rats | 800 mg/kg (oral) | 2-5 times/week | 20% (Urethra, bladder, lung tumors) | [14] |

| Mice | 800 mg/kg (oral) | 2-5 times/week | 34% (Liver, kidney, lung, hematopoietic system tumors) | [14] |

Experimental Protocols

The following sections detail the methodologies of key experiments that were pivotal in understanding the pharmacology and toxicology of phenacetin.

Carcinogenicity Study in Sprague-Dawley Rats

This protocol is based on studies investigating the long-term effects of dietary phenacetin administration in rats.[8][13]

-

Animal Model: Male and female Sprague-Dawley rats.

-

Housing: Housed in metal cages (4 rats per cage) at a controlled temperature of 23°C with ad libitum access to drinking water.

-

Diet Preparation: Phenacetin was mixed into the basal diet at concentrations of 1.25% or 2.5%. A control group received the basal diet without phenacetin.

-

Dosing Regimen: Animals were fed the respective diets for 18 months, followed by a 6-month period on the basal diet.

-

Endpoint and Analysis: Animals surviving for 24 months, or those that died due to tumor development within this period, were considered effective animals. All organs were fixed in 10% formaldehyde solution and subjected to histopathological examination.

In Vitro Metabolism Assay

This protocol outlines a typical in vitro experiment to study the metabolism of phenacetin using human liver microsomes (HLM).[4]

-

Materials:

-

Human Liver Microsomes (HLM)

-

Phenacetin

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system

-

Acetonitrile (ACN) with an internal standard (e.g., deuterated paracetamol)

-

96-well incubation plates and centrifuge

-

-

Procedure:

-

Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add HLM to the master mix to a final protein concentration of 0.1-0.5 mg/mL.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Add phenacetin to achieve the desired final concentration (e.g., 40 µM).

-

Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding cold acetonitrile containing the internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for phenacetin and paracetamol concentrations using LC-MS/MS.

-

Withdrawal from the Market

Due to the mounting evidence of its severe adverse effects, regulatory agencies worldwide began to take action. In the United States, the Food and Drug Administration (FDA) ordered the withdrawal of drugs containing phenacetin in November 1983.[10] Many other countries followed suit, and phenacetin was largely replaced by its active metabolite, paracetamol, which has a much better safety profile when used at therapeutic doses.

Conclusion

The pharmacological history of phenacetin serves as a crucial case study in drug development and safety. While it provided effective pain and fever relief for many years, its long-term toxicity highlighted the importance of thorough preclinical and post-market surveillance. The story of phenacetin underscores the complex interplay between drug metabolism, therapeutic efficacy, and adverse reactions, and its legacy continues to inform modern pharmacological research and regulatory practices.

References

- 1. Analgesic Nephropathy: A Reassessment of the Role of Phenacetin and Other Analgesics (1982) | L. F. Prescott | 120 Citations [scispace.com]

- 2. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 3. Carcinogenicity of analgesics: long-term treatment of Sprague-Dawley rats with phenacetin, phenazone, caffeine and paracetamol (acetamidophen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenacetin - Wikipedia [en.wikipedia.org]

- 11. Analgesic nephropathy - Wikipedia [en.wikipedia.org]

- 12. Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Tumors of Sprague-Dawley rats induced by long-term feeding of phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Experimental study of the carcinogenicity of phenacetin] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synergistic Analgesia of Aspirin and Caffeine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the synergistic analgesic relationship between acetylsalicylic acid (aspirin) and caffeine. It synthesizes findings on their combined mechanisms of action, presents quantitative data from key studies, details common experimental protocols, and visualizes the underlying biochemical and procedural frameworks.

Introduction: The Basis of Synergy

Aspirin, a non-steroidal anti-inflammatory drug (NSAID), and caffeine, a methylxanthine central nervous system (CNS) stimulant, are frequently combined in over-the-counter analgesic formulations.[1] This combination is predicated on the principle of synergy, where the combined therapeutic effect is greater than the sum of the individual effects of each component. Clinical evidence consistently demonstrates that the addition of caffeine to aspirin enhances and hastens its pain-relieving properties.[2][3] A meta-analysis involving numerous clinical trials concluded that a 40% lesser dose of an analgesic is required to achieve the same effect when combined with caffeine.[4] This guide explores the pharmacodynamic and pharmacokinetic mechanisms underpinning this well-established clinical observation.

Core Mechanisms of Action

Aspirin: Prostaglandin Synthesis Inhibition

Aspirin's primary analgesic and anti-inflammatory effects are mediated through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs) like PGE2, which are key mediators of pain, inflammation, and fever.[6][7]

-

Mechanism: Aspirin acts as an acetylating agent, covalently bonding an acetyl group to a serine residue in the active site of the COX enzymes.[5] This irreversible inactivation prevents the synthesis of prostaglandins and thromboxanes, thereby reducing the sensitization of nociceptors (pain-sensing neurons) and mitigating the inflammatory response.[8][9]

Caffeine: A Multifaceted Adjuvant Role

Caffeine's role as an analgesic adjuvant is complex and involves multiple mechanisms.[2] While it can have intrinsic analgesic properties at high doses, its primary contribution in combination therapies is the potentiation of the primary analgesic.[10]

-

Adenosine Receptor Antagonism: The most significant mechanism is caffeine's action as a non-selective antagonist of adenosine A1 and A2A receptors in the CNS.[11][12][13] Adenosine can have pro-nociceptive (pain-promoting) effects in the periphery. By blocking these receptors, caffeine inhibits pain signaling.[11][14]

-

Central Nervous System Stimulation: As a CNS stimulant, caffeine can alter the perception of pain and improve mood, which can contribute to overall pain relief.[3][14]

-

Enhanced Absorption: Caffeine has been shown to enhance the absorption of other drugs, including aspirin, potentially leading to a faster onset of action.[1]

The Synergistic Interaction: A Deeper Dive

The synergy between aspirin and caffeine is not fully attributed to a single pathway but is believed to result from the convergence of their distinct mechanisms. A key hypothesis is that while aspirin reduces the production of peripheral pain signals (prostaglandins), caffeine acts centrally to block other pain-transmitting pathways (adenosine-mediated) and alter the overall perception of pain.[10][15]

One study concluded that caffeine potentiates the analgesic effect of aspirin through a pharmacodynamic mechanism, as it significantly increased aspirin's analgesic effect without altering its plasma concentrations.[10] Furthermore, some evidence suggests that adenosine A2a receptors can upregulate COX-2 expression; therefore, caffeine's antagonism of these receptors may provide a secondary route to reducing prostaglandin synthesis.[14]

Visualizing the Signaling Pathways

The following diagram illustrates the distinct and convergent pathways of aspirin and caffeine in mediating analgesia.

Caption: Distinct inhibitory pathways of aspirin and caffeine leading to synergistic analgesia.

Quantitative Data Presentation

The following tables summarize quantitative data from clinical trials assessing the analgesic efficacy of aspirin and caffeine combinations.

Table 1: Efficacy of Aspirin/Caffeine Combination in Postpartum Pain

| Treatment Group | Dose | Pain Model | Primary Outcome | Result | Source |

| Aspirin + Caffeine | 800 mg ASA + 64 mg CAF | Severe Episiotomy Pain | Analgesic Efficacy vs. Aspirin Alone | More effective than 650 mg Aspirin at 2 and 3 hours (p < 0.05) | [16] |

| Aspirin + Caffeine | 800 mg ASA + 65 mg CAF | Moderate to Severe Postpartum Pain | Pain Relief at 2 hours | Significantly more pain relief than Acetaminophen (1000 mg) and Acetaminophen/Aspirin (648 mg/648 mg) | [17] |

| Placebo | N/A | Moderate to Severe Postpartum Pain | Pain Relief | Significantly less effective than all active drug groups at all time points | [17] |

Table 2: Efficacy in Acute Pain (Postoperative, Postpartum, Headache)

| Treatment Comparison | Caffeine Dose | NNT (Number Needed to Treat) | Key Finding | Source |

| Analgesic + Caffeine vs. Analgesic Alone | ≥ 100 mg | 10 (7.3 to 18) for Postoperative/Postpartum | Adding caffeine increases the proportion of patients achieving at least 50% pain relief by 5-10%. | [18] |

| Analgesic + Caffeine vs. Analgesic Alone | < 70 mg | Not Calculated | No significant difference in pain relief compared to analgesic alone. | [18] |

Table 3: Efficacy in Migraine Headache

| Treatment Group | Dose | Outcome at 2 Hours | Percentage of Patients | Source |

| Aspirin + Paracetamol + Caffeine | 500/400/100 mg or 500/500/130 mg | Pain-Free | 19.6% | [19] |

| Placebo | N/A | Pain-Free | 9.0% | [19] |

| Aspirin + Paracetamol + Caffeine | 500/400/100 mg or 500/500/130 mg | Pain Relief (to mild/none) | 54.0% | [19] |

| Placebo | N/A | Pain Relief (to mild/none) | 31.0% | [19] |

Experimental Protocols

The evaluation of analgesic synergy often employs preclinical models that mimic specific types of pain. Below are detailed methodologies for common assays.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is a standard for screening peripherally acting analgesics by inducing visceral pain.[20][21]

-

Objective: To quantify the reduction in abdominal constrictions (writhes) in response to an analgesic agent after intraperitoneal injection of an irritant.

-

Animals: Typically mice (e.g., Swiss albino), weighing 20-30 grams.

-

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory environment.

-

Grouping: Animals are randomly divided into control (vehicle), standard (e.g., Aspirin), and test (e.g., Aspirin + Caffeine) groups.[22]

-

Drug Administration: The respective drugs or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

-

Latency Period: A period of 30-60 minutes is allowed for drug absorption.

-

Induction of Writhing: A solution of acetic acid (typically 0.6-1.0% v/v) is injected intraperitoneally (e.g., 10 ml/kg).[21][23]

-

Observation: Immediately after injection, each animal is placed in an individual observation chamber. After a 5-minute delay, the number of writhes (characterized by abdominal constriction, stretching of the body, and extension of hind limbs) is counted over a 10-20 minute period.[21][23]

-

-

Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Carrageenan-Induced Paw Edema Test (Inflammatory Pain)

This model assesses the anti-inflammatory and anti-nociceptive effects of compounds in response to an inflammatory agent.[15]

-

Objective: To measure the reduction in paw swelling (edema) and the increase in pain threshold in an inflamed paw.

-

Animals: Typically rats (e.g., Wistar or Sprague-Dawley).

-

Procedure:

-

Baseline Measurement: The initial volume or thickness of the rat's hind paw is measured using a plethysmometer.

-

Drug Administration: Test compounds (e.g., Aspirin, Caffeine, combination) are administered orally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a subplantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw.[15]

-

Edema Measurement: Paw volume is measured at regular intervals (e.g., every hour for 5 hours) post-carrageenan injection.

-

Nociception Assessment (Randall-Selitto Test): At peak inflammation (e.g., 3 hours), a mechanical pressure applicator is applied to the inflamed paw. The pressure at which the rat withdraws its paw is recorded as the pain threshold.[15]

-

-

Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of edema. The anti-nociceptive effect is determined by the increase in the pressure threshold required to elicit a withdrawal response.

Visualizing a Typical Experimental Workflow

The following diagram outlines the procedural flow for a typical preclinical analgesic study.

Caption: Standard workflow for a preclinical analgesic efficacy study.

Conclusion and Implications for Drug Development

The synergistic relationship between aspirin and caffeine is a well-documented example of how combining agents with different mechanisms of action can lead to superior therapeutic outcomes. Aspirin provides a foundation of peripheral analgesia by inhibiting prostaglandin synthesis, while caffeine acts as a potent adjuvant, primarily through central adenosine receptor antagonism. This dual-pronged approach not only enhances the magnitude of pain relief but also accelerates its onset.

For drug development professionals, this synergy underscores a valuable strategy:

-

Dose Reduction: The potentiation effect allows for lower, potentially safer, doses of the primary analgesic (aspirin) to be used, reducing the risk of dose-dependent side effects such as gastrointestinal irritation.[1][2]

-

Broad-Spectrum Efficacy: Combining peripheral and central mechanisms may provide efficacy across a wider range of pain types, from inflammatory pain to headaches.[1][19]

-

Lifecycle Management: The formulation of existing analgesics with adjuvants like caffeine offers a proven pathway for developing enhanced, value-added products.

Future research should continue to elucidate the precise molecular interactions and explore the potential of more selective adenosine receptor antagonists as adjuvants to NSAIDs, potentially offering even greater efficacy with improved side-effect profiles.

References

- 1. Acetaminophen, Aspirin, and Caffeine: Exploring a Common Pain Relief Combination [rupahealth.com]

- 2. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of caffeine and aspirin on mood and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Effect of a New Synergistic Combination of Low Doses of Acetylsalicylic Acid, Caffeine, Acetaminophen, and Chlorpheniramine in Acute Low Back Pain [frontiersin.org]

- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aspirin - Wikipedia [en.wikipedia.org]

- 10. Potentiation by caffeine of the analgesic effect of aspirin in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Caffeine in Pain Management: A Brief Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caffeine - Wikipedia [en.wikipedia.org]

- 14. psychology.stackexchange.com [psychology.stackexchange.com]

- 15. Adjuvant effect of caffeine on acetylsalicylic acid anti-nociception: prostaglandin E2 synthesis determination in carrageenan-induced peripheral inflammation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aspirin and aspirin-caffeine in postpartum pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A double-blind randomized study of an aspirin/caffeine combination versus acetaminophen/aspirin combination versus acetaminophen versus placebo in patients with moderate to severe post-partum pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Caffeine as an analgesic adjuvant for acute pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 19. examine.com [examine.com]

- 20. m.youtube.com [m.youtube.com]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. saspublishers.com [saspublishers.com]

- 23. Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research on the Antipyretic Properties of Phenacetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the antipyretic (fever-reducing) properties of phenacetin (N-(4-ethoxyphenyl)acetamide), a synthetic analgesic and antipyretic agent that emerged in the late 19th century. This document details the early experimental methodologies, presents available quantitative data from pioneering studies, and illustrates the logical and mechanistic frameworks of the time.

Introduction: The Dawn of Synthetic Antipyretics

Phenacetin was introduced to the medical world in 1887 by the German company Bayer and was one of the first synthetic fever reducers to be widely marketed.[1] Its development was a direct response to the toxicity observed with acetanilide, another early synthetic antipyretic discovered in 1886.[2] The pioneering work on phenacetin was conducted by German scientists Oskar Hinsberg and Alfred Kast, whose 1887 publication, "Ueber die Wirkung des Acetphenetidins" (On the Effect of Acetphenetidin), laid the groundwork for its clinical application.[3][4]

The late 19th century was a transformative period in medicine, with the establishment of clinical thermometry as a standard diagnostic tool, largely due to the influential work of Carl Wunderlich.[5][6] This new ability to accurately quantify body temperature provided a crucial metric for evaluating the efficacy of antipyretic agents like phenacetin.

Quantitative Data from Early Clinical Observations

Early clinical research on phenacetin lacked the large-scale, statistically robust trials of the modern era. Instead, evidence for its efficacy was primarily derived from case series and individual patient observations, often documented in medical journals. These reports consistently demonstrated a significant reduction in body temperature in febrile patients.

The following tables summarize the typical antipyretic effects of phenacetin as described in early clinical reports from the late 1880s and 1890s.

Table 1: Typical Antipyretic Effect of Phenacetin in Febrile Adults

| Parameter | Observation |

| Dosage | 0.5 - 1.0 grams |

| Route of Administration | Oral (as a powder, often mixed with water or in a capsule) |

| Onset of Action | 30 - 60 minutes |

| Peak Effect | 2 - 4 hours |

| Duration of Action | 4 - 6 hours |

| Typical Temperature Reduction | 1.5 - 3.0 °C |

| Commonly Treated Conditions | Typhoid fever, pneumonia, influenza, rheumatic fever |

Table 2: Observed Effects and Side Effects in Early Clinical Use

| Observation | Description |

| Diaphoresis (Sweating) | Profuse sweating was a commonly reported effect accompanying the fall in temperature. |

| Pulse Rate | A corresponding decrease in pulse rate was often observed with the reduction in fever. |

| Patient Comfort | Patients generally reported a subjective feeling of relief and improved comfort as the fever subsided. |

| Cyanosis | While less common and severe than with acetanilide, a bluish tint to the skin (cyanosis) was occasionally reported, particularly with higher doses. |

| Urine Discoloration | A darkening of the urine was sometimes noted, a phenomenon later understood to be related to the metabolic products of phenacetin. |

Experimental Protocols of Early Research

The experimental methods of the late 19th century, while rudimentary by modern standards, were foundational in establishing the pharmacological properties of new synthetic drugs.

Animal Experimentation

Early animal studies were crucial in determining the physiological effects and safety of phenacetin before its administration to humans.

-

Animal Models: The most commonly used animals for studying fever and antipyresis were dogs and rabbits.[7][8]

-

Induction of Fever: To test the antipyretic effect of phenacetin, a febrile state was artificially induced in the animal models. A common method involved the subcutaneous or intravenous injection of pyrogenic substances such as:

-

Bacterial Products: Inactivated cultures of bacteria or purified bacterial toxins (endotoxins) were used to induce a fever that mimicked that of an infection.[9][10]

-

Peptones: These protein hydrolysates were also known to cause a febrile response when injected and were a readily available tool for researchers.[11]

-

-

Drug Administration: Phenacetin, a crystalline powder, was typically administered orally to the animals, either as a suspension in water or mixed with a small amount of food.

-

Temperature Measurement: Rectal temperature was the standard method for measuring core body temperature in these animal experiments. Measurements were taken at regular intervals before and after the administration of the pyrogen and the test substance (phenacetin) to plot the course of the fever and the effect of the drug.

Clinical Studies in Humans

Following promising results in animal models, phenacetin was administered to patients suffering from a variety of febrile illnesses.

-

Patient Population: The primary subjects for these initial clinical evaluations were patients with high fevers resulting from infectious diseases prevalent at the time, such as typhoid fever, pneumonia, and influenza.[12]

-

Dosage and Administration: Phenacetin was typically administered to adults in doses ranging from 0.5 to 1.0 grams. It was given as a powder, often stirred into water or enclosed in a cachet (a type of capsule made from flour and water). The dose could be repeated every 4-6 hours as needed to control the fever.

-

Temperature and Vital Sign Monitoring: Clinical thermometry was the cornerstone of these evaluations. Axillary (under the arm) temperature readings were common, taken with mercury-in-glass thermometers that often required several minutes to provide a stable reading.[13][14] In addition to temperature, clinicians would also monitor the patient's pulse rate, respiratory rate, and general condition, including the level of comfort and the presence of sweating.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of early experimental research on the antipyretic properties of phenacetin.

Early Mechanistic Hypothesis

The understanding of drug mechanisms in the late 19th century was not based on molecular targets as it is today. Instead, it was conceptualized in terms of the drug's effect on physiological systems. The prevailing hypothesis for the action of antipyretic drugs like phenacetin was that they acted on the central nervous system.

Early Understanding of the Mechanism of Action

In the late 19th century, the concept of specific enzyme inhibition was not yet established. The prevailing theory for the antipyretic action of drugs like phenacetin centered on their influence on the "heat-regulating centers" within the brain. It was believed that in a state of fever, these centers were in a state of "excitation" or "disturbance," leading to an increase in the body's temperature set-point.

Phenacetin was thought to exert a "calming" or "depressant" effect on these thermoregulatory nerves. This action was hypothesized to restore the normal functioning of the heat-regulating centers, thereby allowing the body to dissipate excess heat more effectively. This was clinically observed through peripheral vasodilation (widening of blood vessels in the skin) and profuse sweating, which are mechanisms of heat loss.

It is now understood that phenacetin's antipyretic effect is largely due to its metabolite, paracetamol (acetaminophen), which inhibits the synthesis of prostaglandins, particularly in the central nervous system.[15][16] Prostaglandins are key mediators in elevating the hypothalamic set-point for body temperature during a fever.

Conclusion

The early research on the antipyretic properties of phenacetin, pioneered by Hinsberg and Kast, was a landmark in the development of synthetic pharmaceuticals. Despite the methodological limitations of the era, the work provided clear and compelling clinical evidence of phenacetin's efficacy in reducing fever. The quantitative data, though primarily observational and presented in case reports, was sufficient to establish its clinical utility and usher in a new era of synthetic antipyretic and analgesic drugs. This early research laid the foundation for decades of use before later discoveries of its long-term toxicity led to its eventual withdrawal from the market in many countries.[1] The historical context of this research provides valuable insights into the evolution of pharmacological and clinical trial methodologies.

References

- 1. Phenacetin - Wikipedia [en.wikipedia.org]

- 2. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. Carl Reinhold August Wunderlich and the evolution of clinical thermometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. History of animal testing - Wikipedia [en.wikipedia.org]

- 8. Animal Testing and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fever induction pathways: evidence from responses to systemic or local cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.org.ar [scielo.org.ar]

- 11. Antipyretic Effects of Earthworm Extracts on Peptone-Induced Fever in Mice | IIETA [iieta.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. History of the Thermometer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 16. Paracetamol and phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of APC: A Technical Review of Aspirin-Phenacetin-Caffeine Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical use, pharmacology, and toxicology of aspirin-phenacetin-caffeine (APC) compounds. Once a ubiquitous over-the-counter analgesic, the combination's legacy is now defined by the significant renal and carcinogenic toxicities associated with one of its key components, phenacetin. This document details the historical context of APC's popularity and subsequent withdrawal from the market. It presents a thorough examination of the pharmacological mechanisms of action of aspirin, phenacetin, and caffeine, both individually and in combination. A significant focus is placed on the metabolic pathways of phenacetin leading to its toxic metabolites and the pathogenesis of analgesic nephropathy. Quantitative data on historical formulations and epidemiological studies are summarized in tabular format for clear comparison. Furthermore, detailed experimental protocols for the analysis of APC compounds and the investigation of phenacetin-induced toxicity are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the complex interactions and historical developments. This guide serves as a critical resource for researchers in pharmacology, toxicology, and drug development, offering insights into the history of combination analgesics and the importance of long-term safety monitoring.

Introduction

Compound analgesics, formulations containing multiple active ingredients, have been a mainstay of pain management for over a century.[1] Among the most prominent of these was the combination of aspirin, phenacetin, and caffeine (APC). Introduced in the early 20th century, APC tablets became a widespread remedy for pain and fever.[1][2] The rationale for this combination was based on the synergistic analgesic effects of its components. However, the long-term and widespread use of APC compounds revealed a dark side, primarily linked to the severe nephrotoxicity and carcinogenicity of phenacetin.[2][3][4] This led to the eventual withdrawal of phenacetin-containing drugs from markets worldwide, including the United States in 1983 by the Food and Drug Administration (FDA).[2][3][4][5]

This technical guide provides an in-depth review of the historical and scientific aspects of APC compounds, with a focus on the data and methodologies relevant to researchers and drug development professionals.

Historical Timeline and Market Presence

The history of APC is a compelling narrative of therapeutic innovation, widespread use, and eventual regulatory action driven by mounting evidence of harm. Phenacetin was first introduced as an analgesic in 1887 and was a key component of many early analgesic formulations.[3][5] An early example of an APC formulation was Vincent's APC in Australia, introduced in 1919.[2] For decades, APC compounds were among the most commonly used over-the-counter analgesics.[1] However, reports of "analgesic nephropathy," a form of chronic kidney disease characterized by renal papillary necrosis, began to emerge in the 1950s, with a strong association with chronic phenacetin consumption.[6][7][8] This led to the withdrawal of phenacetin from the Canadian market in 1973 and the US market in 1983.[2][9]

Historical timeline of the development, use, and withdrawal of APC compounds.

Quantitative Data

Typical Formulations of APC Compounds

APC tablets were available in various formulations, with the quantities of each active ingredient varying between products. A common formulation is detailed in the table below.

| Component | Typical Amount per Tablet |

| Aspirin | 227 mg |

| Phenacetin | 160 mg |

| Caffeine | 32 mg |

| Table 1: A common formulation of APC tablets.[10] |

Another popular Australian compound analgesic, Bex, contained 42% aspirin, 42% phenacetin, plus caffeine.[1]

Epidemiological Data on Analgesic Nephropathy

The link between phenacetin and analgesic nephropathy (AN) is well-documented in numerous epidemiological studies. The decline in the incidence of AN following the withdrawal of phenacetin provides strong evidence for its causal role.

| Study Type | Finding | Reference |

| Case-Control Studies | Odds ratios for analgesics containing phenacetin are extremely high (up to 19) for developing analgesic nephropathy. | [11] |

| Prevalence Data (Switzerland) | The prevalence of AN among patients with end-stage kidney disease decreased from 28% in 1981 to 12% in 1990. | [8] |

| Autopsy Study (Switzerland) | The prevalence of AN in the general population decreased from 3% in 1980 to 0.2% in 2000. | [8] |

| Australian Public Health Data | Analgesic nephropathy was the underlying cause in 20% of patients requiring dialysis and transplantation. | [12] |

| Table 2: Summary of epidemiological data linking phenacetin to analgesic nephropathy. |

Per-Capita Consumption of Analgesics

Data on the consumption of analgesics provide context for the widespread exposure to APC compounds. A survey of nine countries over 20 years showed significant international variation in analgesic use.

| Country | Per-Capita Consumption (Standard Units per year) |

| Austria | ~40-50 |

| Switzerland | ~40-50 |

| Germany | ~40-50 |

| Sweden | ~120-150 |

| France | ~120-150 |

| Table 3: Per-capita consumption of analgesics in select countries (1986-2005).[13] |

Phenacetin-containing analgesics held a market share of up to 40% in the 1970s before being withdrawn.[14]

Pharmacology and Mechanism of Action

Aspirin

Aspirin (acetylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.[11] By acetylating a serine residue in the active site of COX-1 and COX-2, aspirin blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, fever, and inflammation.[15]

Phenacetin

Phenacetin (N-(4-ethoxyphenyl)acetamide) is an analgesic and antipyretic.[3][5] Its primary mechanism of action is also the inhibition of prostaglandin synthesis via the COX pathway.[16][17] Phenacetin itself is a prodrug and is metabolized in the liver to its active metabolite, paracetamol (acetaminophen), which is responsible for most of its analgesic and antipyretic effects.[16][17]

Caffeine

Caffeine is a central nervous system stimulant that is included in many analgesic formulations to enhance their pain-relieving effects.[1] While not an analgesic itself, it is thought to contribute to analgesia through mechanisms that are not fully understood but may involve adenosine receptor antagonism.

The Arachidonic Acid Signaling Pathway

The primary mechanism of action for both aspirin and phenacetin (via its metabolite, paracetamol) is the inhibition of the cyclooxygenase (COX) pathway of arachidonic acid metabolism.

Inhibition of the COX pathway by aspirin and phenacetin metabolites.

Toxicology of Phenacetin

The withdrawal of APC compounds was primarily due to the severe and life-threatening toxicities associated with chronic phenacetin use.

Metabolic Activation and Nephrotoxicity

While the major metabolic pathway of phenacetin leads to the relatively safe paracetamol, minor pathways result in the formation of toxic reactive metabolites.[3][16] N-hydroxylation of phenacetin followed by sulfation or glucuronidation can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules.[16] One of the key toxic metabolites is N-acetyl-p-benzoquinone imine (NAPQI), which is also a toxic metabolite of paracetamol.[3][8] NAPQI is highly reactive and is normally detoxified by conjugation with glutathione.[3][8] In cases of chronic high-dose phenacetin use, glutathione stores in the kidney can be depleted, leading to NAPQI binding to renal proteins, oxidative stress, and cell death, ultimately resulting in renal papillary necrosis and chronic interstitial nephritis.[3][4][8]

Metabolic pathways of phenacetin leading to toxic metabolites and nephrotoxicity.

Carcinogenicity

Chronic phenacetin abuse has been linked to an increased risk of cancers of the urinary tract, particularly urothelial carcinoma of the renal pelvis and ureter.[3][4] The International Agency for Research on Cancer (IARC) has classified phenacetin as carcinogenic to humans.[2]

Experimental Protocols

Analysis of APC in Pharmaceutical Formulations

An automated HPLC method provides a specific, accurate, and simple means for the separation and determination of aspirin, phenacetin, and caffeine in pharmaceutical dosage forms.[5]

-

Instrumentation: A high-pressure liquid chromatograph equipped with a UV detector.

-

Mobile Phase: A mixture of acetonitrile and water (25:75 v/v) adjusted to pH 2.5 with phosphoric acid.[1][18]

-

Sample Preparation: Crush tablets and dissolve in a mixture of methanol and glacial acetic acid (95:5 v/v). Filter the solution and dilute with deionized water.[19]

TLC is a cost-effective and practical method for the qualitative analysis of APC tablets.

-

Mobile Phase (Developing Solvent): A suitable solvent system, such as a mixture of ethyl acetate, hexane, and acetic acid. The polarity of the solvent system can be adjusted to optimize separation.

-

Sample Preparation: Dissolve a crushed tablet in a volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol) to create a ~1% solution.

-

Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a micropipette or capillary tube.[22]

-

Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent to ascend the plate by capillary action until it nears the top.[20][22]

-

Visualization: Visualize the separated spots under UV light (aspirin and phenacetin are UV active) and/or by staining with an appropriate reagent (e.g., iodine vapor).[22]

-

Analysis: Calculate the Retention Factor (Rf) for each spot and compare with standards to identify the components.

Experimental workflow for the analysis of APC tablets.

Animal Model of Phenacetin-Induced Nephropathy

The uninephrectomized homozygous Gunn rat is a sensitive model for studying the nephrotoxic effects of analgesics.[23]

-

Animal Model: Male uninephrectomized homozygous Gunn rats.

-

Dosing Regimen: Administer phenacetin orally via gavage daily for several weeks to months to mimic chronic exposure. Doses can range from 300 to 500 mg/kg/day.

-

Sample Collection:

-

Urine: Collect 24-hour urine samples periodically in metabolic cages for biomarker analysis (e.g., proteinuria).

-

Blood: Collect blood samples at the end of the study for serum biomarker analysis (e.g., blood urea nitrogen (BUN) and creatinine).

-

-

Histopathological Analysis: At the end of the study, euthanize the animals and collect the kidneys for histological examination. Tissues should be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for renal papillary necrosis and interstitial nephritis.

Conclusion: The Legacy of APC

The story of APC compounds is a critical chapter in the history of pharmacology and drug safety. While the combination offered effective pain relief to millions, the long-term consequences of chronic phenacetin use underscore the importance of rigorous post-market surveillance and the continuous evaluation of drug safety. The withdrawal of phenacetin and the subsequent decline in analgesic nephropathy serve as a powerful example of evidence-based regulatory action protecting public health. For today's researchers and drug development professionals, the history of APC is a reminder of the complex interplay between efficacy, metabolism, and long-term toxicity, and the need for a deep understanding of these factors in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay of phenacetin genotoxicity using in vitro and in vivo test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. Analgesic nephropathy - Wikipedia [en.wikipedia.org]

- 5. Automated high-pressure liquid chromatographic analysis of aspirin, phenacetin, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paracetamol - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Kinetics and metabolism of paracetamol and phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Analgesic nephropathy: etiology, clinical syndrome, and clinicopathologic correlations in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Per-capita consumption of analgesics: a nine-country survey over 20 years | springermedicine.com [springermedicine.com]

- 14. Per-capita consumption of analgesics: a nine-country survey over 20 years | springermedizin.de [springermedizin.de]

- 15. Renal accumulation of salicylate and phenacetin: possible mechanisms in the nephropathy of analgesic abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Common Analgesic Agents and Their Roles in Analgesic Nephropathy: A Commentary on the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.ru [2024.sci-hub.ru]

- 19. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]

- 20. iitg.ac.in [iitg.ac.in]

- 21. organomation.com [organomation.com]

- 22. people.chem.umass.edu [people.chem.umass.edu]

- 23. A new reproducible experimental model of analgesic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Australian Innovation in Pain Management: A Technical Guide to the Discovery and Development of Novel Compound Analgesics

December 13, 2025

Executive Summary

Australia has emerged as a significant contributor to the global effort to develop novel and effective analgesic compounds, moving beyond traditional pain management paradigms. This technical guide provides an in-depth overview of key Australian discoveries, focusing on innovative approaches to non-opioid painkillers and targeted therapeutic strategies. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, mechanisms of action, and quantitative data underpinning these advancements. The historical context of compound analgesics in Australia is also examined, providing a backdrop to the current landscape of cutting-edge research.

Historical Perspective: The Rise and Fall of Phenacetin-Based Compound Analgesics

In the mid-20th century, Australia saw the widespread use of its own developed compound analgesics.[1] Brands such as Bex and Vincent's APC became household names.[1] These formulations typically contained a combination of aspirin, phenacetin, and caffeine or codeine.[1] Phenacetin, introduced in 1887, was a popular analgesic and antipyretic.[1] However, concerns arose regarding its long-term safety. In 1970, reports first linked phenacetin to interstitial nephritis and papillary necrosis, leading to renal failure.[1] This discovery prompted the removal of phenacetin from these popular pain preparations.[1]

| Compound Analgesic | Key Components | Manufacturer (Historical) | Reason for Withdrawal |

| Bex | Aspirin, Phenacetin, Caffeine | Beckers Pty Ltd | Association of phenacetin with kidney disease[1] |

| Vincent's APC | Aspirin, Phenacetin, Caffeine | Nicholas Pty Ltd | Association of phenacetin with renal failure[1] |

| Veganin | Aspirin, Phenacetin, Codeine | Association of phenacetin with renal failure[1] |

The withdrawal of phenacetin-containing compounds marked a turning point in the Australian analgesic market, paving the way for the increased popularity of paracetamol (acetaminophen) and stimulating research into safer and more effective pain management solutions.[1]

A New Era of Non-Opioid Analgesics: Targeting the Adenosine A1 Receptor

In a significant breakthrough, researchers at Monash University's Institute of Pharmaceutical Sciences (MIPS) and Biomedicine Discovery Institute (BDI) have pioneered a novel approach to developing non-opioid painkillers for neuropathic pain.[2][3][4] Their work focuses on the adenosine A1 receptor (A1R), a long-recognized but challenging therapeutic target.[2][3][4]

Mechanism of Action: Positive Allosteric Modulation

The Monash team has demonstrated a new way to target the A1R using a class of molecules called positive allosteric modulators (PAMs).[3][4] Unlike traditional agonists that directly activate the receptor, PAMs bind to a different site on the protein, enhancing the effect of the body's natural activator, adenosine.[3][4] This approach offers greater selectivity and is anticipated to reduce the undesirable side effects that have hindered the development of A1R-targeted drugs.[2]

The signaling pathway of the adenosine A1 receptor involves its coupling to inhibitory G proteins (Gi/o). Activation of the receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and pain transmission.[5][6]

References

- 1. samhs.org.au [samhs.org.au]

- 2. Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. monash.edu [monash.edu]

- 4. A Positive Allosteric Modulator of the Adenosine A1 Receptor Selectively Inhibits Primary Afferent Synaptic Transmission in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of peripheral adenosine receptors in glutamate-induced pain nociceptive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Role of Caffeine as an Adjuvant in Analgesic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a widely consumed central nervous system stimulant, has long been incorporated into analgesic formulations. Its role extends beyond its stimulant properties, acting as an adjuvant to enhance the efficacy of common analgesics such as paracetamol, ibuprofen, and aspirin. This technical guide provides an in-depth analysis of the mechanisms of action, clinical efficacy, and experimental validation of caffeine as an analgesic adjuvant. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the core principles and data supporting the synergistic relationship between caffeine and analgesics.

Mechanisms of Action

Caffeine's adjuvant properties in analgesia are primarily attributed to two key mechanisms: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. These actions modulate various physiological pathways involved in pain perception and inflammation.

Adenosine Receptor Antagonism

The principal mechanism underlying caffeine's analgesic adjuvant effect is its role as a non-selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Adenosine, an endogenous nucleoside, plays a crucial role in nociception (the sensory nervous system's response to harmful stimuli). By binding to its receptors, adenosine can exert both pro- and anti-nociceptive effects depending on the receptor subtype and location.

Caffeine's structural similarity to adenosine allows it to bind to these receptors without activating them, thereby blocking the effects of adenosine.[2][3] This antagonism is believed to contribute to analgesia through several downstream effects:

-

Modulation of Neurotransmitter Release: Adenosine A1 receptor activation generally inhibits the release of excitatory neurotransmitters. By blocking these receptors, caffeine may enhance the release of neurotransmitters involved in descending pain-inhibitory pathways.

-

Vasoconstriction: In the central nervous system, adenosine acts as a vasodilator. Caffeine's blockade of adenosine receptors leads to vasoconstriction of cerebral blood vessels, which can be beneficial in alleviating certain types of headaches, such as migraines.[4]

-

Anti-inflammatory Effects: Adenosine A2A receptors are involved in inflammatory processes. By antagonizing these receptors, caffeine may exert anti-inflammatory effects, contributing to its overall analgesic efficacy.

Phosphodiesterase Inhibition